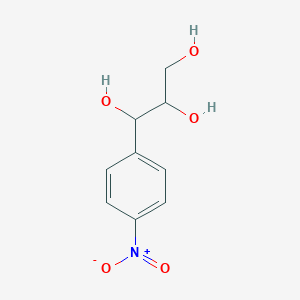

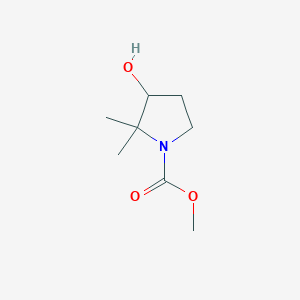

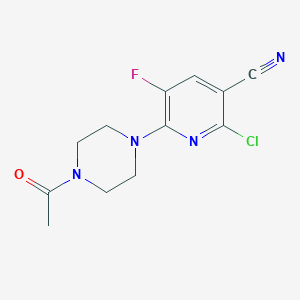

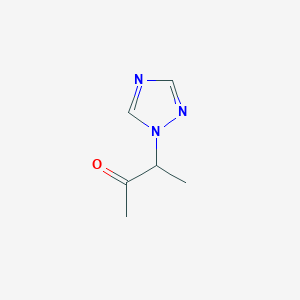

3-(1H-1,2,4-Triazol-1-yl)-2-butanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related triazole compounds involves multi-step chemical reactions that often include condensation, chlorination, and esterification reactions to achieve the desired triazole functionality. For instance, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, a related compound, was achieved from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid through these reactions, demonstrating the complex synthetic routes used to obtain triazole derivatives (Yan Shuang-hu, 2014).

Molecular Structure Analysis

Triazole derivatives are characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR. Quantum chemical calculations are often employed to further investigate their structure, vibrational frequencies, and chemical shift values, providing a comprehensive understanding of their molecular geometry and electronic behavior (M. Evecen et al., 2018).

Chemical Reactions and Properties

Triazole compounds engage in a wide range of chemical reactions, demonstrating their versatility. For example, gold(I) and palladium(II) complexes of triazoles have been synthesized and found to catalyze various chemical transformations, highlighting the reactivity and potential application of triazoles in catalysis (James R. Wright et al., 2013).

Physical Properties Analysis

Triazole derivatives exhibit diverse physical properties, which can be tailored by modifying their chemical structure. The study of their nonlinear optical properties, dipole moment, polarizability, and hyperpolarizability reveals the potential of triazole compounds in applications such as material science and optical devices (M. Evecen et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as their reactivity towards different organic substrates and their behavior in insertion, addition, and cycloaddition reactions, classify them as nucleophilic carbenes. This reactivity is essential for their application in organic synthesis and medicinal chemistry (D. Enders et al., 1996).

科学的研究の応用

Molecular and Spectroscopic Analysis

3-(1H-1,2,4-Triazol-1-yl)-2-butanone and its derivatives have been studied for their molecular and spectroscopic behavior. For example, 4,4'-(butane-1,4-diyl)bis derivatives of this compound have been synthesized and characterized using various spectroscopic methods, including FT-IR, NMR, and quantum chemical calculations. These studies are essential for understanding the electronic behavior and potential applications of these compounds in various fields (Evecen et al., 2018).

Coordination Polymers

Compounds related to 3-(1H-1,2,4-Triazol-1-yl)-2-butanone have been used to construct coordination polymers with metals like Cu(II) and Cd(II). These coordination polymers have diverse structural frameworks and have been characterized using single crystal X-ray diffraction, IR spectra, and other methods. Such studies are crucial for developing new materials with potential applications in catalysis, molecular recognition, and more (Yang et al., 2013).

Photophysics and Photochemistry

The photophysics and photochemistry of compounds related to 3-(1H-1,2,4-Triazol-1-yl)-2-butanone, such as triadimefon and triadimenol, have been studied in solution. These studies are significant for understanding the behavior of these compounds under different light conditions, which is vital in fields like agriculture and environmental science (Silva et al., 2001).

Heme Oxygenase Inhibition

Research on derivatives of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone has led to the discovery of inhibitors for heme oxygenases, enzymes involved in heme catabolism. The study of these inhibitors is crucial for understanding and potentially treating diseases related to heme metabolism (Roman et al., 2010).

Synthesis and Biological Activity

Several studies have focused on the synthesis of novel derivatives of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone and evaluating their biological activities, such as antifungal properties. These investigations are essential for the development of new pharmaceuticals and agrochemicals (Tasaka et al., 1995).

Organocatalysis

Research has been conducted on the use of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone derivatives in organocatalysis, which is crucial for developing efficient and sustainable chemical processes. These studies focus on understanding the interactions of these compounds with various catalysts and substrates (Ming et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(1,2,4-triazol-1-yl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAGOYHWDZARPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C=NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)

![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)